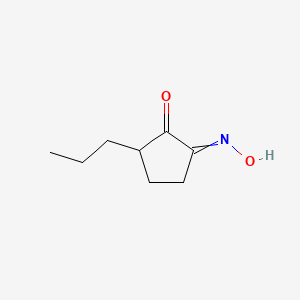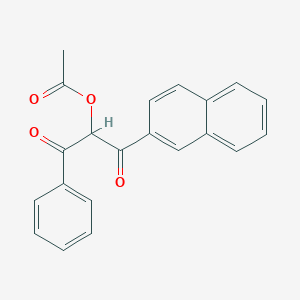
1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring, a dioxo group, and a phenylpropan-2-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate typically involves the condensation of naphthalene derivatives with appropriate acylating agents. One common method involves the reaction of naphthalene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired acetate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride and naphthalene derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .
Comparison with Similar Compounds
Naphthalen-2-yl acetate: Shares the naphthalene core structure but differs in the functional groups attached.
1,6-Dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives: Structurally similar but with different heterocyclic components
Uniqueness: 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60615-35-2 |
|---|---|
Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(1-naphthalen-2-yl-1,3-dioxo-3-phenylpropan-2-yl) acetate |
InChI |
InChI=1S/C21H16O4/c1-14(22)25-21(19(23)16-8-3-2-4-9-16)20(24)18-12-11-15-7-5-6-10-17(15)13-18/h2-13,21H,1H3 |
InChI Key |
BWAJVMIZXLGWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
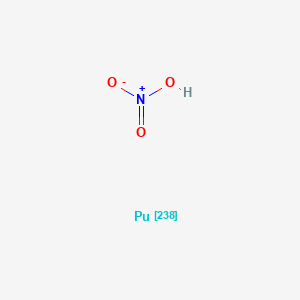
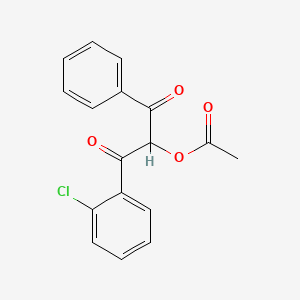
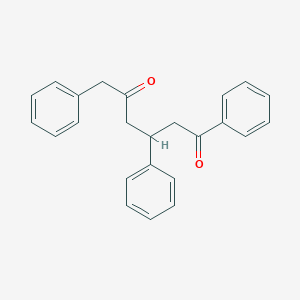

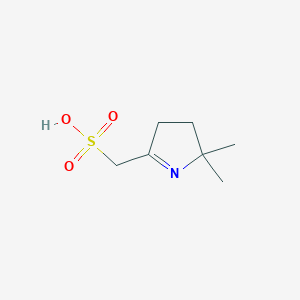
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
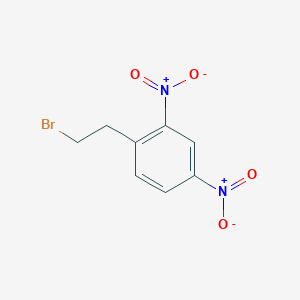
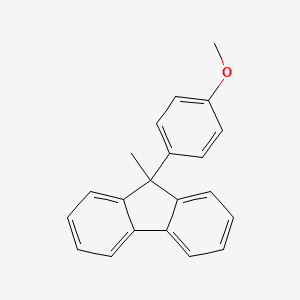
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)
![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)

